Ethyl 3-hydroxy-3,5-diphenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3,5-diphenylpentanoate is an organic compound with a complex structure that includes both hydroxy and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-3,5-diphenylpentanoate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and esterification steps. The reaction conditions often require the use of bases like sodium hydroxide and catalysts such as piperidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting hydroxy groups to chlorides.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of ethyl 3-hydroxy-3,5-diphenylpentanol.
Substitution: Formation of ethyl 3-chloro-3,5-diphenylpentanoate.
Scientific Research Applications
Ethyl 3-hydroxy-3,5-diphenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3,5-diphenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
- Ethyl 3-hydroxy-3,3-diphenylpropanoate
- Ethyl 3-hydroxy-3,3-diphenylbutanoate
Comparison: Ethyl 3-hydroxy-3,5-diphenylpentanoate is unique due to its extended carbon chain and the presence of two phenyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Properties
CAS No. |
49747-98-0 |
---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,5-diphenylpentanoate |
InChI |
InChI=1S/C19H22O3/c1-2-22-18(20)15-19(21,17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,21H,2,13-15H2,1H3 |
InChI Key |
ODUDLNSEFRSYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.